(-)-3-Epimuscarine Chloride is a synthetic derivative of muscarine, a naturally occurring alkaloid found predominantly in certain mushroom species such as Inocybe and Clitocybe. This compound exhibits cholinomimetic properties, meaning it can mimic the action of acetylcholine, a key neurotransmitter in the nervous system. Due to its structural similarities to muscarine, (-)-3-epimuscarine chloride has garnered interest for its potential applications in pharmacology and neuroscience.
(-)-3-Epimuscarine Chloride is classified under alkaloids, specifically as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms. Its synthesis is often derived from natural muscarine through various chemical transformations. The compound is recognized for its potential therapeutic effects and is part of a broader category of muscarinic receptor agonists.
The synthesis of (-)-3-Epimuscarine Chloride involves several key steps:
(-)-3-Epimuscarine Chloride has a complex molecular structure characterized by:
The compound's three-dimensional conformation plays a crucial role in its interaction with muscarinic receptors, influencing its pharmacological properties.
(-)-3-Epimuscarine Chloride participates in various chemical reactions typical for alkaloids:
These reactions are critical for exploring modifications that enhance its therapeutic efficacy or reduce side effects.
The mechanism of action of (-)-3-Epimuscarine Chloride primarily involves its interaction with muscarinic acetylcholine receptors (mAChRs).
This cholinergic activity underpins its potential use in treating conditions related to cholinergic deficits or imbalances.
The physical and chemical properties of (-)-3-Epimuscarine Chloride include:
These properties are significant when considering formulation for therapeutic applications.
(-)-3-Epimuscarine Chloride has several scientific uses:
The isolation of muscarine from Amanita muscaria in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe marked the first identification of a parasympathomimetic substance [1] [8]. This discovery initiated pharmacological studies on cholinergic signaling, revealing that muscarine’s effects—unlike nicotine’s—could be blocked by atropine. Early 20th-century research classified muscarinic receptors based on tissue-specific responses, but the structural homogeneity of available agonists limited mechanistic insights. The synthesis of muscarine stereoisomers in the 1950s, including (-)-3-Epimuscarine Chloride, provided the first tools to probe stereochemical requirements for receptor activation [1] [6]. Franz Jellinek’s X-ray crystallography studies (1957) definitively established the absolute configuration of natural (2S,4R,5S)-muscarine, enabling targeted synthesis of its diastereomers [1]. (-)-3-Epimuscarine emerged as a critical comparator in these studies, revealing that minor stereochemical alterations profoundly impact receptor selectivity.
Table 1: Key Milestones in Muscarinic Agonist Development
Year | Discovery | Significance |
---|---|---|
1869 | Isolation of muscarine from Amanita muscaria | First parasympathomimetic compound identified [1] |
1954 | Structural elucidation of natural muscarine | Confirmed (2S,4R,5S) configuration via X-ray diffraction [1] [8] |
1957 | Synthesis of (-)-3-Epimuscarine Chloride | Revealed stereospecificity of muscarinic receptors [6] |
1980s | Subtype classification (M1-M5) | Explained functional diversity of muscarinic responses [9] |
(-)-3-Epimuscarine Chloride ((2S,4S,5S)-2-methyl-3-oxo-5-aminotetrahydrofuran chloride) differs from natural muscarine exclusively in the C4 hydroxyl group orientation – equatorial in muscarine versus axial in the epimer [6]. This single stereochemical inversion disrupts the optimal bioactive conformation for receptor binding. Key structural features include:
Table 2: Receptor Affinity Profiles of Muscarine vs. (-)-3-Epimuscarine Chloride
Receptor Subtype | Muscarine Ki (nM) | (-)-3-Epimuscarine Ki (nM) | Functional Consequence |
---|---|---|---|
M1 | 0.5 ± 0.1 | 120 ± 15 | 240-fold reduced potency [9] |
M2 | 1.2 ± 0.3 | 95 ± 10 | 79-fold reduced potency [2] |
M3 | 0.8 ± 0.2 | 180 ± 20 | 225-fold reduced potency [9] |
M4 | 1.5 ± 0.4 | 105 ± 12 | 70-fold reduced potency [2] |
Electrophysiological studies show (-)-3-Epimuscarine’s partial agonism at M2 receptors, inducing only 40% of the maximal cationic current (Icat) evoked by acetylcholine [2] [6]. This contrasts with muscarine’s full efficacy, highlighting how stereochemistry influences both binding and receptor activation dynamics. Nuclear magnetic resonance (NMR) analyses confirm the epimer adopts a distorted chair conformation that misaligns its pharmacophore elements relative to natural muscarine [6].
Unlike muscarine (pan-muscarinic agonist) or McN-A-343 (M1-preferring agonist), (-)-3-Epimuscarine exhibits atypical selectivity:
Comparative SAR of muscarinic agonists reveals three critical determinants of function:
Table 3: Functional Outcomes of Muscarinic Agonist Structural Variations
Compound | Key Structural Feature | Receptor Affinity Pattern | Functional Outcome |
---|---|---|---|
Muscarine | (2S,4R,5S) with equatorial OH | Pan-muscarinic (M1-M5) | Full agonist, parasympathomimetic [1] |
(-)-3-Epimuscarine | (2S,4S,5S) with axial OH | Weak partial agonist (M2/M4) | Mixed agonist/antagonist [6] |
McN-A-343 | m-Chlorophenyl carbamate | M1 > M4 ≫ M2/M3 | Ganglionic stimulation [6] |
Ibotenic acid | 3-Hydroxyisoxazole | Metabotropic glutamate + muscarinic | Neuroexcitatory [8] |
While muscarine accumulates to 1.6% dry weight in Inocybe and Clitocybe mushrooms, (-)-3-Epimuscarine is undetectable in nature [1] [8]. Its synthesis relies on stereoselective routes from chiral precursors:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2